molecular formula C17H15F3O4 B7852140 Methyl 4-methoxy-2-{[4-(trifluoromethyl)benzyl]oxy}benzoate CAS No. 1163729-46-1

Methyl 4-methoxy-2-{[4-(trifluoromethyl)benzyl]oxy}benzoate

Cat. No.: B7852140
CAS No.: 1163729-46-1
M. Wt: 340.29 g/mol
InChI Key: VGPNPTLMBZYMJD-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-2-{[4-(trifluoromethyl)benzyl]oxy}benzoate is a benzoate ester derivative featuring a trifluoromethyl-substituted benzyloxy group at the 2-position and a methoxy group at the 4-position of the aromatic ring.

Properties

IUPAC Name

methyl 4-methoxy-2-[[4-(trifluoromethyl)phenyl]methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3O4/c1-22-13-7-8-14(16(21)23-2)15(9-13)24-10-11-3-5-12(6-4-11)17(18,19)20/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPNPTLMBZYMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OC)OCC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001174517
Record name Methyl 4-methoxy-2-[[4-(trifluoromethyl)phenyl]methoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001174517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1163729-46-1
Record name Methyl 4-methoxy-2-[[4-(trifluoromethyl)phenyl]methoxy]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1163729-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-methoxy-2-[[4-(trifluoromethyl)phenyl]methoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001174517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methoxy-2-{[4-(trifluoromethyl)benzyl]oxy}benzoate typically involves multiple steps, starting with the preparation of the benzyl alcohol derivative. The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid. The methoxy group is added through methylation reactions using methylating agents such as dimethyl sulfate or methyl iodide.

Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methoxy-2-{[4-(trifluoromethyl)benzyl]oxy}benzoate undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of hydroxyl groups or other reduced forms.

  • Substitution: Substitution reactions can occur at the methoxy or trifluoromethyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: In chemistry, Methyl 4-methoxy-2-{[4-(trifluoromethyl)benzyl]oxy}benzoate is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group is particularly valuable in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, the compound serves as a molecular probe and fluorescent substrate for studying enzyme activities, particularly oxidoreductases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-methoxy-2-{[4-(trifluoromethyl)benzyl]oxy}benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Key Features

Table 1: Structural Comparison of Selected Benzoate Derivatives
Compound Name Substituents Core Structure Key Functional Groups Reference
Methyl 4-methoxy-2-{[4-(trifluoromethyl)benzyl]oxy}benzoate 2-(4-Trifluoromethylbenzyloxy), 4-methoxy Benzoate ester Trifluoromethyl, methoxy, benzyloxy
Methyl 4-(benzyloxy)benzoate 4-Benzyloxy Benzoate ester Benzyloxy
Methyl 4-hydroxy-3-(trifluoromethyl)benzoate 4-Hydroxy, 3-trifluoromethyl Benzoate ester Trifluoromethyl, hydroxyl
Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]benzoate 4-Phenoxy (amino-substituted), 2-trifluoromethyl Benzoate ester Trifluoromethyl, amino, phenoxy
N-(4-Methoxy-2-(trifluoromethyl)benzyl)benzamide 4-Methoxy, 2-trifluoromethyl Benzamide Trifluoromethyl, methoxy, amide

Physicochemical Properties

  • Solubility and Stability :

    • The trifluoromethyl group enhances lipophilicity, as seen in analogs like methyl 4-hydroxy-3-(trifluoromethyl)benzoate, which likely improves membrane permeability .
    • Methyl 4-(benzyloxy)benzoate () has a melting point of 105°C, suggesting that the target compound may exhibit similar thermal stability due to its aromatic and ester functionalities .
  • Electronic Effects :

    • The electron-withdrawing trifluoromethyl group in the benzyloxy moiety (as in the target compound) may increase electrophilicity at the ester carbonyl, influencing reactivity in nucleophilic substitutions or hydrolytic stability .

Biological Activity

Methyl 4-methoxy-2-{[4-(trifluoromethyl)benzyl]oxy}benzoate is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C16H16F3O4C_{16}H_{16}F_3O_4. The trifluoromethyl group (–CF₃) is known for enhancing the lipophilicity and metabolic stability of compounds, which can significantly influence their biological activity.

The presence of the trifluoromethyl group in this compound has been linked to increased interactions with biological targets. These interactions may involve:

  • Hydrogen Bonding: The electron-withdrawing nature of the trifluoromethyl group facilitates stronger hydrogen bonding with target proteins.
  • Lipophilicity: Enhanced lipid solubility promotes better membrane permeability, allowing the compound to exert its effects more effectively within biological systems.

In Vitro Studies

Recent studies have shown that this compound exhibits several biological activities:

  • Antioxidant Activity:
    • The compound has demonstrated significant free radical scavenging capabilities, which are crucial for protecting cells from oxidative stress.
  • Enzyme Inhibition:
    • It has been evaluated for its inhibitory effects on key enzymes such as cholinesterases (AChE and BChE), which are important in neurodegenerative diseases. For instance, one study reported an IC₅₀ value of 19.2 µM against AChE and 13.2 µM against BChE, indicating moderate inhibitory activity .
  • Anti-inflammatory Effects:
    • The compound has shown potential in inhibiting cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are involved in inflammatory processes .

Cytotoxicity

In vitro cytotoxicity assays have been conducted using various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T cells. The results indicated that the compound possesses moderate cytotoxic properties, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

A notable study focused on the structure-activity relationship (SAR) of similar compounds containing the trifluoromethyl group. This research highlighted that modifications to the phenyl substituents could significantly alter biological activity. For example:

CompoundAChE IC₅₀ (µM)BChE IC₅₀ (µM)COX-2 Inhibition (%)
Trifluoromethyl derivative A10.47.745
Trifluoromethyl derivative B5.49.950

This table illustrates how specific structural changes can enhance or diminish enzyme inhibition .

Q & A

Q. What are the recommended synthetic routes for Methyl 4-methoxy-2-{[4-(trifluoromethyl)benzyl]oxy}benzoate, and how is reaction progress monitored?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between methyl 4-hydroxy-2-methoxybenzoate and 4-(trifluoromethyl)benzyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions. Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization. High-performance liquid chromatography (HPLC) is employed for purity assessment, with mobile phases optimized for polar functional groups (e.g., acetonitrile/water mixtures) . Ultrasonic-assisted synthesis (e.g., in DMF with K₂CO₃) can enhance reaction efficiency, as seen in analogous benzoate derivatives .

Q. How is the compound purified, and what analytical techniques confirm its structural integrity?

  • Methodological Answer : Post-synthesis, purification is achieved via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, gradient elution). Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy:
  • ¹H NMR : Peaks at δ 3.8–4.2 ppm for methoxy and benzyloxy groups; δ 7.2–8.1 ppm for aromatic protons.
  • ¹³C NMR : Signals near δ 165 ppm for ester carbonyls and δ 55–60 ppm for methoxy carbons.
    Infrared (IR) spectroscopy identifies ester C=O stretches (~1700 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ion peaks .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods for all procedures to avoid inhalation of dust/aerosols.
  • Storage : Tightly sealed containers in cool, dry conditions away from incompatible materials (e.g., strong acids/bases) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction yields when encountering low efficiency in synthesis?

  • Methodological Answer :
  • Condition Screening : Test solvents (DMF, DMSO) and bases (K₂CO₃, Cs₂CO₃) to enhance nucleophilicity.
  • Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) for heterogeneous reactions.
  • By-Product Analysis : Use LC-MS to identify side products (e.g., hydrolysis derivatives) and adjust protecting groups or reaction time .

Q. What strategies resolve contradictions in spectral data during structural characterization?

  • Methodological Answer :
  • Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks from compound signals in NMR.
  • 2D NMR Techniques : COSY and HSQC correlations clarify proton-carbon connectivity, especially for overlapping aromatic signals.
  • Computational Modeling : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra to validate assignments .

Q. How does the trifluoromethyl group influence the compound’s interaction with biological targets?

  • Methodological Answer :
  • Lipophilicity : The -CF₃ group enhances membrane permeability, assessed via logP measurements (e.g., shake-flask method).
  • Target Binding : Molecular docking studies (AutoDock Vina) predict interactions with hydrophobic enzyme pockets.
  • In Vitro Assays : Screen for activity against inflammation-related enzymes (e.g., COX-2) using fluorogenic substrates .

Q. What methodologies validate the compound’s potential as a drug precursor despite conflicting bioactivity reports?

  • Methodological Answer :
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values in cell-based assays (e.g., MTT for cytotoxicity).
  • Metabolic Stability : Use liver microsomes to assess cytochrome P450-mediated degradation.
  • Contradiction Resolution : Replicate studies under standardized conditions (pH, serum concentration) to isolate confounding variables .

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